molecular formula C9H10ClNO3 B2863835 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid CAS No. 1270306-81-4

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid

Cat. No.: B2863835
CAS No.: 1270306-81-4
M. Wt: 215.63
InChI Key: IYONYWMUVILLMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is an organic compound with a molecular formula of C9H10ClNO3 It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-chloro-2-methoxyphenyl group, and an amino group is attached to the alpha carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 4-chloro-2-methoxybenzaldehyde.

    Formation of Intermediate: The benzaldehyde is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form 2-amino-2-(4-chloro-2-methoxyphenyl)acetonitrile.

    Hydrolysis: The nitrile group is hydrolyzed under acidic conditions to yield the desired this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitro group.

    Reduction: The carboxyl group can be reduced to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate can be employed.

Major Products

    Oxidation: Formation of 2-nitro-2-(4-chloro-2-methoxyphenyl)acetic acid.

    Reduction: Formation of 2-amino-2-(4-chloro-2-methoxyphenyl)ethanol.

    Substitution: Formation of 2-amino-2-(4-methoxy-2-methoxyphenyl)acetic acid.

Scientific Research Applications

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(4-chloro-2-methylphenyl)acetic acid
  • 2-Amino-2-(4-chloro-2-ethylphenyl)acetic acid
  • 2-Amino-2-(4-chloro-2-propylphenyl)acetic acid

Uniqueness

2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and ability to interact with specific molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

2-amino-2-(4-chloro-2-methoxyphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYONYWMUVILLMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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